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Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as

Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical intracellular immune

checkpoint. As a negative regulator of T-cell receptor (TCR) signaling, its inhibition presents a

promising strategy in immuno-oncology to enhance anti-tumor immune responses. This guide

provides a comprehensive comparison of BAY-405, a novel MAP4K1 inhibitor, with other

leading inhibitors in the literature, including NDI-101150, CFI-402411, BGB-15025, and BLU-

852. The comparison is based on publicly available preclinical data, focusing on biochemical

potency, cellular activity, selectivity, and pharmacokinetic profiles.

Executive Summary
BAY-405 is a potent and selective, ATP-competitive inhibitor of MAP4K1 that has demonstrated

significant anti-tumor T-cell immunity in preclinical models.[1][2] When compared to other

notable MAP4K1 inhibitors, BAY-405 exhibits a competitive profile in terms of biochemical and

cellular potency. Competitors such as NDI-101150 and BGB-15025 have also shown

nanomolar potency and are currently in clinical development.[3][4][5] This guide aims to provide

an objective side-by-side comparison to aid researchers in evaluating these promising

therapeutic candidates.
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MAP4K1 is a serine/threonine kinase that functions as a negative feedback regulator in the T-

cell receptor (TCR) signaling cascade. Upon TCR activation, MAP4K1 is recruited to the

immunological synapse where it phosphorylates the adaptor protein SLP-76 at Serine 376. This

phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby

dampening T-cell activation and effector functions. Inhibition of MAP4K1 blocks this negative

feedback loop, leading to sustained T-cell activation, enhanced proliferation, and increased

secretion of effector cytokines like Interleukin-2 (IL-2).
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MAP4K1 Negative Feedback Loop in TCR Signaling

Comparative Data of MAP4K1 Inhibitors
The following tables summarize the available quantitative data for BAY-405 and other selected

MAP4K1 inhibitors.

Table 1: Biochemical Potency
Compound Target IC₅₀ (nM)

ATP
Concentration

Reference(s)

BAY-405 MAP4K1 11 10 µM [2]

56 1 mM [2]

6.2 (binding) N/A [6]

NDI-101150 MAP4K1 <1 Not Specified [5]

0.7 Not Specified [7]

CFI-402411 MAP4K1 4.0 ± 1.3 Not Specified [3]

BGB-15025 MAP4K1 1.04 Kₘ [8]

BLU-852 MAP4K1 <1 Not Specified [5]

N/A: Not Applicable

Table 2: Cellular Activity
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Compound Assay Cell Line IC₅₀/EC₅₀ Reference(s)

BAY-405
pSLP76 (Ser376)

Inhibition
Jurkat IC₅₀ = 630 nM [2][6]

NDI-101150
pSLP76 (Ser376)

Inhibition
Human T-Cells IC₅₀ = 21 nM [1]

IL-2 Production

Human

CD4+/CD8+ T-

Cells

EC₅₀ = 11-12 nM [1]

CFI-402411
pSLP76 (Ser376)

Inhibition
Not Specified

Biologically

effective

concentrations

demonstrated

[9]

BGB-15025
pSLP76 (Ser376)

Inhibition
T-Cells

Potent,

concentration-

dependent

inhibition

[8]

IL-2 Production T-Cells
Induces IL-2

production
[8]

BLU-852
pSLP76 (Ser376)

Inhibition
T-Cells

Target

suppression

confirmed

[5]

IL-2 Production
Stimulated T-

Cells

Increased IL-2

production
[5]

Table 3: Kinase Selectivity
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Compound Selectivity Highlight Reference(s)

BAY-405

S-Score (1 µM) = 0.080

against 373 kinases; ROCK2

selectivity >130-fold.

[2][10]

NDI-101150
>300-fold selective against

other MAP4K family members.
[11]

CFI-402411
Highly potent inhibitor of

HPK1.
[12]

BGB-15025
Good selectivity against other

MAP4K family members.
[8]

BLU-852

>500-fold selective over LCK

and MAP4K4; >100-fold

selective over 97% of the

kinome.

[5]

Table 4: Preclinical Pharmacokinetics
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Compound Species Route T₁/₂ (h)
Oral
Bioavailabil
ity (F%)

Reference(s
)

BAY-405 Mouse PO - - [6]

Rat PO - - [6]

Dog PO - - [6]

NDI-101150 Mouse PO 1.1 - [13]

Rat PO 3.0 - [13]

Dog PO 6.8 - [13]

Monkey PO 6.1 - [13]

CFI-402411 - Oral

Exposures

increasing

proportionatel

y with dose.

- [12]

BGB-15025 - Oral - - [14]

BLU-852 - -

In vivo data

not yet

available.

- [5]

"-": Data not publicly available

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of the presented data.

Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibition of MAP4K1 enzymatic activity by a test compound.
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1. Reagent Preparation
- MAP4K1 Enzyme

- Kinase Substrate (e.g., MBP)
- ATP

- Test Compound Dilutions

2. Assay Plate Setup
- Add test compound to wells

3. Kinase Reaction
- Add MAP4K1 enzyme

- Incubate to allow compound binding
- Initiate reaction with ATP/Substrate mix

4. Reaction Termination
- Stop reaction after defined time

5. Signal Detection
- Quantify product formation

(e.g., ADP-Glo, LanthaScreen)

6. Data Analysis
- Calculate % inhibition

- Determine IC₅₀

Click to download full resolution via product page

Biochemical Kinase Assay Workflow

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed

phosphorylation of a substrate (e.g., Myelin Basic Protein) from ATP. The amount of product

is inversely proportional to the inhibitory activity of the test compound.

Methodologies:

ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount

of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining

ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a

luciferase/luciferin reaction to generate a luminescent signal.

LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence energy

transfer (TR-FRET) based binding assay. It measures the displacement of a fluorescently

labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A decrease in

the FRET signal corresponds to the displacement of the tracer by the test compound.

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is

calculated for each inhibitor concentration relative to a vehicle control. The IC₅₀ value is

determined by fitting the data to a dose-response curve.

Cellular pSLP76 (Ser376) Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct

substrate of MAP4K1, within a cellular context.

1. Cell Culture
- Jurkat T-cells or PBMCs

2. Compound Treatment
- Pre-incubate cells with inhibitor

3. T-Cell Stimulation
- Activate TCR signaling

(e.g., anti-CD3/CD28 antibodies)

4. Cell Lysis
- Extract cellular proteins

5. pSLP76 Quantification
- HTRF, ELISA, or Western Blot

6. Data Analysis
- Normalize to total protein/SLP76

- Determine IC₅₀/EC₅₀
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Cellular pSLP76 Assay Workflow

Principle: T-cells (e.g., Jurkat cells or primary human PBMCs) are pre-treated with the

inhibitor and then stimulated to activate the TCR signaling pathway. The level of

phosphorylated SLP-76 at Serine 376 is then quantified.

Methodologies:

HTRF (Homogeneous Time-Resolved Fluorescence): Cell lysates are incubated with two

antibodies: one targeting total SLP-76 labeled with a FRET donor and another specific to

pSLP76 (Ser376) labeled with a FRET acceptor. The FRET signal is proportional to the

amount of pSLP76.

Western Blot: Proteins from cell lysates are separated by gel electrophoresis, transferred

to a membrane, and probed with antibodies specific for pSLP76 (Ser376) and total SLP-76

(as a loading control).

Data Analysis: The pSLP76 signal is normalized to a loading control (e.g., total SLP-76 or a

housekeeping protein). The percent inhibition at each compound concentration is calculated

to determine the cellular IC₅₀ or EC₅₀.

IL-2 Production Assay
This functional assay measures the downstream consequence of MAP4K1 inhibition on T-cell

activation by quantifying the secretion of the cytokine Interleukin-2 (IL-2).

Principle: T-cells are treated with the inhibitor and stimulated. The enhanced T-cell activation

resulting from MAP4K1 inhibition leads to increased production and secretion of IL-2 into the

cell culture supernatant.

Methodology:

ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-2 in the cell

culture supernatant is quantified using a sandwich ELISA kit.
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Data Analysis: The amount of IL-2 produced is measured, and the EC₅₀ value, the

concentration of the inhibitor that produces 50% of the maximal IL-2 response, is determined

from a dose-response curve.

Conclusion
The development of potent and selective MAP4K1 inhibitors represents a promising

advancement in cancer immunotherapy. BAY-405 demonstrates a compelling preclinical profile

with potent biochemical and cellular activity, favorable selectivity, and demonstrated in vivo

efficacy. The comparative data presented in this guide highlights that while several potent

MAP4K1 inhibitors are emerging, with some already in clinical trials, the choice of a lead

candidate for further research and development will depend on a thorough evaluation of its

complete profile, including potency, selectivity, pharmacokinetics, and safety. The detailed

experimental protocols provided herein offer a framework for researchers to conduct their own

comparative studies in the pursuit of novel immuno-oncology therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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